2-(M-tolyloxy)butan-1-amine
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Overview
Description
2-(M-tolyloxy)butan-1-amine is an organic compound with the molecular formula C11H17NO It is characterized by the presence of an amine group attached to a butane chain, which is further connected to a tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(M-tolyloxy)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction between 2-bromo-1-(M-tolyloxy)butane and ammonia or a primary amine can yield the desired product . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(M-tolyloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(M-tolyloxy)butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(M-tolyloxy)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. Additionally, the tolyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(M-tolyloxy)ethanamine
- 2-(M-tolyloxy)propan-1-amine
- 2-(M-tolyloxy)pentan-1-amine
Uniqueness
Compared to its analogs, 2-(M-tolyloxy)butan-1-amine exhibits unique properties due to the specific length of its butane chain. This structural feature can influence its reactivity, solubility, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-methylphenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(8-12)13-11-6-4-5-9(2)7-11/h4-7,10H,3,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTBDZGHIHANNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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